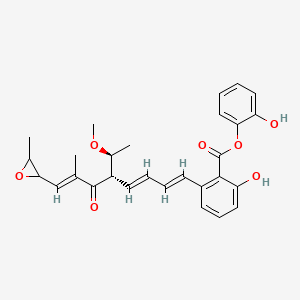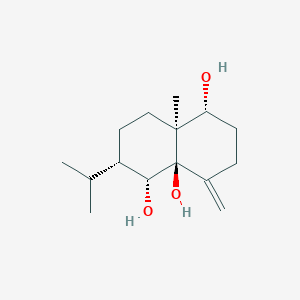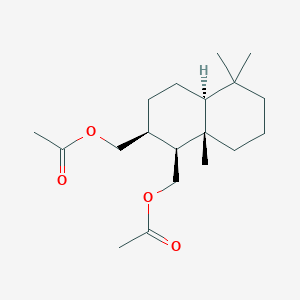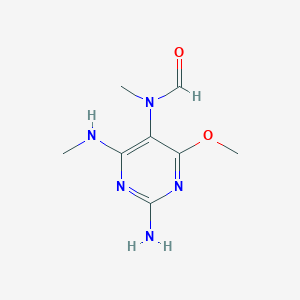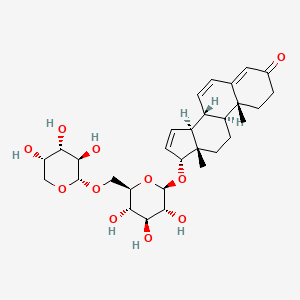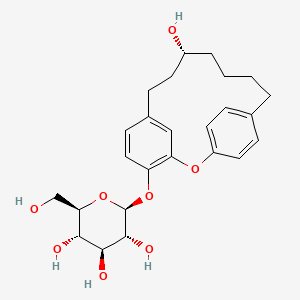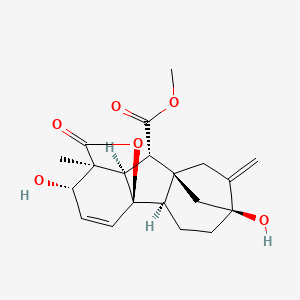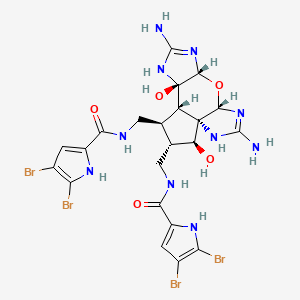
Massadine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Massadine is an alkaloid isolated from Stylissa massa. It has a role as an EC 2.5.1.59 (protein geranylgeranyltransferase type I) inhibitor, an animal metabolite and a marine metabolite. It is a member of guanidines, an alkaloid, a pyrrolecarboxamide and an organobromine compound. It is a conjugate base of a massadine(2+).
Aplicaciones Científicas De Investigación
Geranylgeranyltransferase Type I Inhibition Massadine, isolated from the marine sponge Stylissa aff. massa, is identified as an inhibitor of geranylgeranyltransferase type I (GGTase I). This enzyme is crucial in the post-translational modification of proteins, and its inhibition by massadine suggests potential applications in targeting diseases where protein prenylation plays a role. Inhibition studies on Candida albicans GGTase I indicated an IC(50) value of 3.9 microM, demonstrating massadine's effective inhibitory capacity (Nishimura et al., 2003).
Synthetic Strategies for Massadine Extensive research has been conducted on the synthesis of massadine. A unified approach for synthesizing the carbocyclic C,D-ring subunit of massadine was developed, utilizing a norbornene scaffold for stereocontrolled construction of its carbon skeleton. This approach involved innovative methods such as stereospecific norbornyl rearrangement and oxidative decarboxylation, paving the way for future synthetic efforts (Breder et al., 2011). Another notable strategy involved the Ugi-4-component reaction, providing a rapid method to access massadine’s core structure, specifically the D-ring subunit. This method highlights the potential for efficient and versatile synthetic routes to this complex molecule (Chinigo et al., 2011).
Biosynthetic Insights and Enantiodivergence Research into the biosynthesis of massadine revealed interesting aspects of its stereochemistry and formation. A study demonstrated that massadine and related compounds, like sceptrin, might undergo enantiodivergent biosynthesis, a rare phenomenon in natural product chemistry. This challenges the previously believed oxidative rearrangement pathways and suggests new paradigms for the biosynthesis of such complex molecules (Ma et al., 2014).
Challenges in Chemical Synthesis The complex structure of massadine poses significant challenges for chemical synthesis, particularly in achieving stereocontrol. Efforts to synthesize the 1,3-diazaspiro[4.4]nonane core of massadine required controlled oxidation and epimerization under mild acidic conditions. This work highlights the intricacies involved in replicating natural product structures in the laboratory and the advances made in synthetic methodology (Ma et al., 2017).
Propiedades
Nombre del producto |
Massadine |
|---|---|
Fórmula molecular |
C22H24Br4N10O5 |
Peso molecular |
828.1 g/mol |
Nombre IUPAC |
4,5-dibromo-N-[[(1S,2S,3S,4R,5S,6R,10R,12S)-8,14-diamino-3-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]-2,6-dihydroxy-11-oxa-7,9,13,15-tetrazatetracyclo[10.3.0.01,5.06,10]pentadeca-8,13-dien-4-yl]methyl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C22H24Br4N10O5/c23-7-1-9(31-13(7)25)15(38)29-3-5-6(4-30-16(39)10-2-8(24)14(26)32-10)12(37)21-11(5)22(40)18(34-20(28)36-22)41-17(21)33-19(27)35-21/h1-2,5-6,11-12,17-18,31-32,37,40H,3-4H2,(H,29,38)(H,30,39)(H3,27,33,35)(H3,28,34,36)/t5-,6-,11+,12+,17+,18-,21+,22-/m1/s1 |
Clave InChI |
MJHZRZBAUGHJOJ-RVJSRHHYSA-N |
SMILES isomérico |
C1=C(NC(=C1Br)Br)C(=O)NC[C@@H]2[C@H]([C@@H]([C@@]34[C@H]2[C@]5([C@H](N=C(N5)N)O[C@@H]3N=C(N4)N)O)O)CNC(=O)C6=CC(=C(N6)Br)Br |
SMILES canónico |
C1=C(NC(=C1Br)Br)C(=O)NCC2C(C(C34C2C5(C(N=C(N5)N)OC3N=C(N4)N)O)O)CNC(=O)C6=CC(=C(N6)Br)Br |
Sinónimos |
massadine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



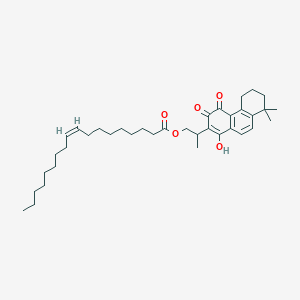
![[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] (2E,4S,5S,6E,8S,9S,10E,12S,13R,14S,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10-trienoate](/img/structure/B1246956.png)
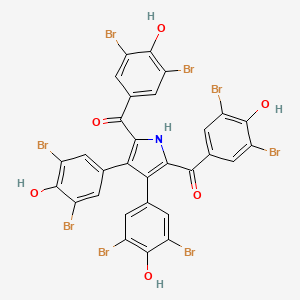
![methyl (S)-phenyl[(S)-piperidin-2-yl]acetate](/img/structure/B1246959.png)
